Quaterrylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
undecacyclo[20.12.2.22,5.16,10.123,27.03,18.04,15.019,35.032,36.014,38.031,37]tetraconta-1(35),2,4,6,8,10(38),11,13,15,17,19,21,23,25,27(37),28,30,32(36),33,39-icosaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H20/c1-5-21-6-2-10-24-28-14-18-32-34-20-16-30-26-12-4-8-22-7-3-11-25(36(22)26)29-15-19-33(40(34)38(29)30)31-17-13-27(37(28)39(31)32)23(9-1)35(21)24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVMPKQSTZIOIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=C8C6=CC=C9C8=C(C=C7)C1=CC=CC4=C1C9=CC=C4)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940275 | |
| Record name | Benzo[5,10]anthra[9,1,2-cde]dibenzo[kl,rst]pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188-73-8 | |
| Record name | Benzo[1,2,3-cd:4,5,6-c'd′]diperylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(1,2,3-cd:4,5,6-c'd')diperylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[5,10]anthra[9,1,2-cde]dibenzo[kl,rst]pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Quaterrylene Research Paradigms and Contextualization
Evolution of Oligorylene Chemistry in Advanced Materials Science
The field of oligorylene chemistry has witnessed a remarkable evolution, driven by the pursuit of novel materials with tailored optoelectronic properties. Rylenes, which are oligomers of peri-naphthalene, have garnered significant attention as they can be considered substructures of graphene nanoribbons. core.ac.uk The systematic extension of the π-conjugated system from perylene (B46583) to its higher homologues like terrylene and quaterrylene allows for precise tuning of their electronic and optical characteristics. core.ac.uknasa.gov
Early research focused on the synthesis and fundamental characterization of these molecules. Over time, the focus has shifted towards creating soluble and processable derivatives to facilitate their incorporation into devices. core.ac.ukrylene-wang.com A significant breakthrough has been the development of synthetic strategies to produce well-defined, soluble this compound derivatives. core.ac.uk These advancements have enabled researchers to explore their potential in a wide range of applications, from organic electronics to biophotonics. researchgate.net The ability to functionalize the rylene core at various positions has been instrumental in this progress, allowing for the fine-tuning of properties such as solubility, molecular packing, and energy levels. researchgate.net
This compound within the Family of Polycyclic Aromatic Hydrocarbons (PAHs) Research
This compound (C₄₀H₂₀) is a large polycyclic aromatic hydrocarbon (PAH) composed of four linearly fused naphthalene (B1677914) units. Within the vast family of PAHs, this compound stands out due to its extended π-conjugation, which results in distinct and highly desirable properties. Research on PAHs is extensive and covers diverse areas, including astrophysics, where they are studied in interstellar and circumstellar environments. researchgate.netacs.orgnasa.gov
Experimental and theoretical studies have investigated the electronic absorption spectra of this compound in its neutral, cationic, and anionic forms, providing valuable insights into its fundamental electronic structure. nasa.gov A key characteristic of this compound is its significantly lowered ionization energy in certain environments, such as in water ice, which has important implications for astrochemistry. researchgate.netnasa.gov The study of this compound's radical cations, generated in superacidic media like oleum, has further expanded our understanding of the electronic properties of large PAHs. nih.gov These fundamental studies are crucial for contextualizing the behavior of this compound and other large PAHs in various scientific and technological domains.
Significance of this compound in Contemporary Organic Electronics and Photonics Research
This compound and its derivatives are of paramount importance in the fields of organic electronics and photonics due to their exceptional photophysical and electronic properties. These include a high fluorescence quantum yield, a large absorption coefficient, and a narrow bandgap, making them highly suitable for a variety of applications.
In the realm of organic electronics, this compound-based materials are being explored for their potential in:
Organic Photovoltaics (OPVs): The narrow bandgap of this compound allows for broad light absorption, which is a critical factor for efficient solar energy conversion. Furthermore, crystalline this compound is a promising candidate for singlet fission, a process that could significantly enhance OPV device efficiencies by generating two charge carriers from a single photon. researchgate.net
Organic Field-Effect Transistors (OFETs): The ordered molecular packing and efficient charge transport properties of this compound derivatives make them attractive for use as the active semiconductor layer in OFETs.
Organic Light-Emitting Diodes (OLEDs): The strong fluorescence of this compound derivatives makes them suitable for use as emitter materials in OLEDs.
In photonics, the unique optical properties of this compound are being harnessed for:
Near-Infrared (NIR) Applications: this compound and its derivatives exhibit strong absorption and emission in the NIR region, a spectral range that is highly sought after for applications in telecommunications, bio-imaging, and sensing. researchgate.net The development of this compound bisimide derivatives has been particularly significant in creating stable and soluble NIR colorants. researchgate.net
Chiroptical Materials: The synthesis of chiral this compound bisimide derivatives has opened up new avenues for the development of advanced photonic materials with strong chiroptical responses in the NIR region. acs.orgnih.gov These materials are of interest for applications in circularly polarized light detection and emission.
Nonlinear Optics: Core-twisted this compound derivatives have shown exceptionally large second hyperpolarizability values, making them highly appealing for photonic applications that rely on third-order nonlinear optical effects. core.ac.uk
The ongoing research into the synthesis of novel this compound derivatives with tailored properties continues to expand the horizons of organic electronics and photonics, promising the development of more efficient and sophisticated devices.
Synthetic Methodologies and Derivatization Strategies for Quaterrylene
Scholl-Type Coupling Approaches for Quaterrylene Synthesis
The predominant and most efficient method for synthesizing the unsubstituted this compound core is the Scholl-type coupling reaction. beilstein-journals.orgbeilstein-journals.org This reaction involves the oxidative intramolecular or intermolecular carbon-carbon bond formation via aryl-aryl coupling. Historically, classic Scholl conditions were suitable only for small-scale reactions and produced milligram quantities. rsc.orgresearchgate.net Modern variations have significantly improved the efficiency and scale of this process.
Recent breakthroughs have established a robust method for this compound synthesis by the dimerization of perylene (B46583). rsc.orgresearchgate.net This approach utilizes a superacid catalyst in conjunction with a chemical oxidant.
Trifluoromethanesulfonic acid (TfOH) has been identified as a highly effective catalyst for this transformation. rsc.orgnih.gov The reaction is carried out with stoichiometric amounts of an oxidant. Two primary oxidants have been successfully investigated:
2,3-dichloro-5,6-dicyanoquinone (DDQ): The reaction of perylene with two equivalents of TfOH and two equivalents of DDQ in a suitable solvent results in a high yield of this compound. rsc.orgresearchgate.net The combination of a superacid and a strong oxidant like DDQ facilitates the efficient coupling and subsequent cyclization. rsc.org
Molecular Oxygen (O₂): A simpler approach involves using molecular oxygen as the oxidant. rsc.orgresearchgate.net Conducting the reaction under an atmosphere of pure oxygen also yields this compound, although the purity and yield are typically lower compared to when DDQ is used. rsc.org
The high efficiency of this coupling and cyclization is attributed to the combination of the superacid catalyst, the appropriate stoichiometry of the oxidant relative to the new sigma bonds being formed, and the insolubility of the final product in the reaction medium. rsc.org
The choice of solvent and reaction conditions is critical for optimizing the Scholl-type synthesis of this compound. The reaction using DDQ as the oxidant is typically performed in refluxing dichloromethane (B109758) for 24 hours. rsc.orgresearchgate.net When molecular oxygen is used, chlorobenzene (B131634) is an effective solvent. rsc.org A key factor in the success of the reaction is that the reactants and any intermediates must be soluble in the reaction medium to allow the reaction to proceed to completion, while the final this compound product should be insoluble. rsc.org This insolubility causes the product to precipitate as it forms, which effectively minimizes the potential for further oligomerization. rsc.org
Sonication has been employed not in the synthesis itself, but as a crucial technique for the characterization of the highly insoluble product. rsc.orgresearchgate.net While this compound is insoluble in dichloroethane (DCE), mild sonication aids in dissolving small amounts in a 1 M solution of deuterated triflic acid in deuterated DCE (TfOD/DCE-d₄), leading to the formation of the this compound dication for NMR analysis. rsc.org This use of ultrasonic energy can enhance mass transfer and disrupt cell walls in plant extractions, and in this context, it facilitates the dissolution of an otherwise intractable material. rsc.orgnih.gov
Table 1: Comparison of Oxidant Systems in Scholl-Type Synthesis of this compound
| Oxidant | Catalyst | Solvent | Reaction Time | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| DDQ | Trifluoromethanesulfonic Acid (TfOH) | Dichloromethane | 24 h (reflux) | 92% | High | rsc.org, rsc.org |
| Molecular Oxygen (O₂) | Trifluoromethanesulfonic Acid (TfOH) | Chlorobenzene | 24 h (reflux) | 80% | Lower than DDQ | rsc.org, rsc.org |
A significant advantage of the modern Scholl-type coupling method is its scalability. rsc.org Researchers have successfully carried out the synthesis on a one-gram scale, and it is considered feasible for even larger-scale reactions. rsc.orgunh.edu This represents a substantial improvement over previous methods that yielded only milligram quantities. rsc.orgresearchgate.net The development of a single-step, scalable process makes the economical, large-scale synthesis of this compound a tangible possibility. unh.edu The scalability of the Scholl-type reaction makes it suitable for potential industrial applications. However, the inherent low solubility of the final product poses significant challenges for purification and characterization on an industrial scale. Despite these hurdles, the improved synthesis could position a chemical manufacturer to become a key supplier of this important compound for the growing field of organic electronics. unh.edu
Solvent Effects and Reaction Condition Optimization (e.g., Sonication)
Functionalization and Chemical Modification of the this compound Core
The profound insolubility of the parent this compound hydrocarbon hinders its processing and characterization. chalmers.sebeilstein-journals.org Therefore, functionalization strategies are essential to enhance solubility and introduce new properties.
This compound undergoes a two-electron oxidation to form a stable dication (C₄₀H₂₀²⁺) in the presence of a strong acid. rsc.org This reaction provides a novel way to characterize the otherwise insoluble molecule. By dissolving this compound in a 1 M solution of triflic acid in dichloroethane with the aid of sonication, a dark blue-green solution of the oxidative dication is formed. rsc.orgnih.govrsc.org The formation of this stable dication allowed for the first-ever solution-phase ¹H NMR characterization of the this compound core. rsc.orgresearchgate.net The simplicity of the resulting NMR spectrum, showing five principal resonances, is consistent with a highly symmetrical D₂h structure and clearly rules out the formation of an arenium ion. rsc.org
Table 2: Characterization Data for this compound Dication
| Technique | Conditions | Key Observations/Data | Reference |
|---|---|---|---|
| ¹H NMR (500 MHz) | 1 M TfOD/DCE-d₄, with sonication | δ 10.48 (d, J = 9.3 Hz), 10.24 (d, J = 7.7 Hz), 10.13 (d, J = 9.3 Hz), 9.34 (d, J = 7.7 Hz), 8.72 (t, J = 7.7 Hz) | rsc.org, rsc.org |
| UV-Vis Spectroscopy | N-methylpyrrolidone (NMP) | Neutral λₘₐₓ: 562, 609, 665 nm | rsc.org |
| UV-Vis Spectroscopy | - | Dication λₐ: 732, 816 nm |
To overcome the solubility issues and to provide a handle for further chemical transformations, direct functionalization of the this compound core has been explored. beilstein-journals.org Iridium-catalyzed C–H borylation has been successfully applied to this compound. beilstein-journals.org This post-synthesis modification strategy allows for the introduction of functional groups without needing to build them into the precursors. beilstein-journals.org
The reaction of crude, highly insoluble this compound with an iridium catalyst, a specific ligand, and a boron source results in the formation of a tetrasubstituted product, 2,5,12,15-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)this compound (QB4). beilstein-journals.orgbeilstein-journals.org While the reaction demonstrates the feasibility of direct borylation, the yield is very low, primarily due to the poor solubility of the starting material. beilstein-journals.org Nevertheless, the resulting borylated this compound (QB4) shows significantly improved solubility in common organic solvents like CDCl₃, enabling its characterization by ¹H NMR and providing a versatile unit for subsequent cross-coupling reactions. beilstein-journals.org
Table 3: Reaction Conditions for Directed C–H Borylation of this compound
| Parameter | Details | Reference |
|---|---|---|
| Catalyst | [Ir(OMe)(cod)]₂ (20 mol%) | , beilstein-journals.org |
| Ligand | Di-tert-butylbipyridyl (40 mol%) | , beilstein-journals.org |
| Reagent | Bis(pinacolato)diboron (B₂pin₂) | beilstein-journals.org |
| Solvent | 1,4-Dioxane | , beilstein-journals.org |
| Conditions | 105°C for 38 hours | , beilstein-journals.org |
| Product | Tetraborylated this compound (QB4) | beilstein-journals.org, beilstein-journals.org |
| Yield | 0.4% |
Annulation and Heteroatom Incorporation (e.g., Bis-N-Annulated this compound)
Annulation, the fusion of additional rings onto the this compound core, and the incorporation of heteroatoms are powerful strategies to modulate its electronic properties and enhance its processability. A notable example is the synthesis of bis-N-annulated this compound.
One efficient method involves the DDQ/Sc(OTf)₃-mediated oxidative coupling and subsequent ring fusion of N-annulated perylene derivatives. rylene-wang.comacs.org This approach offers a facile, one-pot synthesis of bis-N-annulated this compound (BNQ). rylene-wang.comacs.org The introduction of nitrogen bridges into the periphery of the graphene nanoribbon-like structure not only influences its electro-optical properties but also provides active sites for further chemical modification. acs.org The resulting BNQ exhibits good processability and strong electron-donating characteristics, as evidenced by its low oxidative potentials, making it a promising material for molecular electronic devices. rylene-wang.comacs.org
The synthesis of bis-N-annulated this compound can be achieved from readily available N-annulated perylene (NP) derivatives. rylene-wang.comacs.org The key steps include the regioselective bromination of an alkylated NP to create versatile building blocks, followed by oxidative coupling and ring fusion. acs.org This method represents a significant step towards creating processable p-type graphene nanoribbons. rylene-wang.comacs.org The nitrogen atoms enhance the electron density of the aromatic system, which facilitates the oxidative dimerization and cyclization reactions. thieme-connect.com
Introduction of Solubility-Enhancing Moieties (e.g., Bulky Substituents, Alkyl Chains)
The poor solubility of this compound in common organic solvents is a major obstacle to its characterization and application. beilstein-journals.orgbeilstein-journals.org To address this, various solubility-enhancing groups have been introduced onto the this compound framework.
A common and effective strategy is the attachment of bulky substituents and long alkyl chains. beilstein-journals.org For instance, the introduction of tert-butyl groups at the periphery of the this compound core has been shown to improve solubility. core.ac.uk Another successful approach involves the use of long-chain secondary alkyl groups, such as the 1-hexylheptyl residue, which provides a good balance between chain length and solubility enhancement. google.com Aromatics substituted with tert-butyl groups, particularly the 2,5-di-tert-butylphenyl radical, have also proven effective. google.com
For this compound diimide derivatives, the functionalization at the imide positions with sterically demanding groups is a widespread technique to minimize aggregation and improve solubility. thieme-connect.com Ortho-substituted anilines, like 2,6-diisopropylaniline, and branched amines are excellent at preventing strong π-π stacking interactions. thieme-connect.com Swallow-tailed alkyl chains attached to the nitrogen atoms of bisimides also enable solution processing. mpg.de
The bay regions of the perylene units within the this compound structure can also be functionalized with bulky groups like alkyloxy chains (e.g., –OC₈H₁₇, –OC₁₂H₂₅, and –OC₁₆H₃₃) to significantly increase solubility. rsc.org This bay-functionalization, however, can also twist the aromatic core, which alters the intrinsic electronic properties of the rylene. beilstein-journals.org To avoid such deformations, solubilizing groups are often attached at the terminal positions. beilstein-journals.org
| Solubilizing Group | Position of Substitution | Effect on Solubility | Reference |
| tert-Butyl | Peripheral | Improved solubility | core.ac.uk |
| 1-Hexylheptyl | Imide Nitrogen | Good compromise between chain length and solubility increase | google.com |
| 2,5-di-tert-butylphenyl | Imide Nitrogen | Effective in enhancing solubility | google.com |
| 2,6-diisopropylaniline | Imide Nitrogen | Excellent aggregation blocker, good solubility | thieme-connect.com |
| Swallow-tailed alkyl chains | Imide Nitrogen | Enables solution processing | mpg.de |
| Alkyloxy chains (-OCₙH₂ₙ₊₁) | Bay region | Significantly enhanced solubility | rsc.org |
| Boryl (Bpin) | Terminal | Improved solubility, enabling NMR characterization | beilstein-journals.org |
Advanced Synthetic Approaches and Structural Control
Recent advancements in synthetic chemistry have enabled greater control over the structure of this compound-based materials, leading to the creation of complex architectures with tailored properties.
Bottom-Up Synthesis of this compound-Based Graphene Nanoribbons
The bottom-up synthesis of graphene nanoribbons (GNRs) from molecular precursors allows for the creation of structurally well-defined materials with precise control over their width, edge structure, and electronic properties. researchgate.netnih.govrsc.org this compound and its derivatives serve as important building blocks in this approach.
One strategy involves the solution-phase polymerization of rationally designed monomers to form non-planar polyphenylene precursors, which are then "graphitized" and planarized through cyclodehydrogenation. researchgate.netnih.gov This method can produce long and solution-processable GNRs. rsc.org Another powerful technique is on-surface synthesis, where precursor molecules are deposited onto a substrate in an ultra-high vacuum (UHV) environment and then thermally induced to react. rsc.orggoogle.com This approach allows for the creation of GNRs with atomic precision and enables their direct characterization using advanced microscopy techniques. rsc.org
For example, 5-armchair GNRs have been synthesized using perylene and its dimer, this compound, as precursors encapsulated within single-walled carbon nanotubes (SWCNTs). researchgate.net The confinement within the nanotubes restricts the polymerization to a head-to-tail arrangement, leading to the formation of highly pure 5-AGNRs. researchgate.net
Encapsulation of this compound in Nanostructures (e.g., Single-Walled Carbon Nanotubes)
The encapsulation of this compound molecules within nanostructures like single-walled carbon nanotubes (SWCNTs) offers a unique way to control their arrangement and study their properties at the single-molecule level. acs.orgacs.org This strategy can also lead to the formation of novel hybrid materials with interesting photophysical properties.
This compound monomers and dimers can be synthesized from perylene precursors directly inside SWCNTs. acs.orgacs.org The encapsulation is typically achieved through liquid-phase methods, where the nanotubes are immersed in a solution of the precursor molecules. oup.com The confined environment of the nanotube influences the arrangement of the encapsulated molecules. acs.orgacs.org
Studies have shown that excitation energy transfer (EET) can occur between the encapsulated this compound and the host SWCNT. acs.orgacs.orgresearchgate.netresearchgate.net The rate of this energy transfer is dependent on the diameter of the nanotube. researchgate.netresearchgate.net For instance, the EET time from the excited state of a this compound monomer to the SWCNT has been measured to be on the picosecond timescale. acs.orgresearchgate.netresearchgate.net
Synthesis of this compound Bisimide Derivatives
This compound bisimides (QBIs) are an important class of derivatives that exhibit excellent thermal and chemical stability, along with strong absorption in the near-infrared (NIR) region. researchgate.net These properties make them attractive for applications such as NIR colorants. researchgate.net
The synthesis of QBIs often starts from perylene-3,4-dicarboxylic acid imide derivatives. google.com A common method involves the base-catalyzed cyclization of 9,9'-bis(perylene-3,4-dicarboxylic acid-3,4-imide)s. google.com For example, treatment with a tertiary alkoxide like potassium tert-butoxide in the presence of an auxiliary base such as DBU (1,5-diazabicyclo[4.3.0]non-5-ene) can yield the desired this compound bisimide. google.com
Advanced Electronic and Optical Phenomena in Quaterrylene Systems
Exciton (B1674681) Dynamics and Energy Transfer Mechanisms
Excitons, or bound electron-hole pairs, are central to the photophysical properties of quaterrylene. Their behavior, including their spatial extent and subsequent decay pathways, dictates the material's potential for various applications.
In molecular aggregates and crystals of this compound, the coupling between individual molecules can lead to the delocalization of excitons over multiple molecular units. arxiv.orgaip.orgresearchgate.net This delocalization is a key factor in determining the material's electronic and optical properties. When the excitonic coupling (W) between molecules is stronger than the nuclear relaxation energy (Sωvib), exciton delocalization dominates over localization. acs.orgchalmers.se This condition signifies entry into the strong coupling regime, where the excited states of individual molecules hybridize to form a delocalized, lower-energy state. acs.orgchalmers.se
A notable example is the formation of J-aggregates in bay-alkylated this compound dissolved in 1,1,2,2-tetrachloroethane. acs.org These aggregates exhibit superradiance, a phenomenon characterized by a threefold increase in the radiative rate constant, and a 40% decrease in the nonradiative rate constant. acs.org This leads to a fourfold increase in emission quantum yield despite a significant red-shift in absorption, an apparent counteraction of the energy gap law. acs.orgnih.gov The suppression of the reorganization energy in these J-aggregates, a direct consequence of exciton delocalization, is responsible for this enhanced emission. researchgate.netnih.gov The degree of exciton delocalization can be quantitatively assessed by comparing the exciton bandwidth to the nuclear relaxation energy. researchgate.net
In crystalline this compound, the dispersion of the highest occupied molecular orbital (HOMO)-derived bands is around 0.3 eV, which is smaller than that of some perylene (B46583) polymorphs. arxiv.orgaip.org This difference in band dispersion is attributed to the distinct molecular packing motifs. arxiv.orgaip.org The spatial distribution of the exciton wavefunction is directly influenced by this packing. arxiv.orgresearchgate.net For instance, in supercells of crystalline this compound, the lowest energy singlet exciton wavefunction can be calculated to visualize the probability of finding the electron relative to a fixed hole position. arxiv.org
Singlet fission (SF) is a process where a singlet exciton spontaneously converts into two triplet excitons located on adjacent molecules. arxiv.orgresearchgate.netarxiv.org This process is highly promising for enhancing the efficiency of organic photovoltaic devices by potentially doubling the number of charge carriers generated from a single photon. arxiv.orgresearchgate.netnih.gov Crystalline this compound has emerged as a strong candidate for efficient intermolecular SF. arxiv.orgresearchgate.netarxiv.orgnih.gov
A fundamental requirement for thermodynamically favorable singlet fission is that the energy of the singlet exciton (E_S) must be greater than or equal to twice the energy of the triplet exciton (E_T). arxiv.orgaip.orgspringernature.com This energy conservation criterion, expressed as E_S - 2E_T ≥ 0, ensures that the process is exoergic or only slightly endoergic. arxiv.orgaip.org
Theoretical calculations using many-body perturbation theory (the GW approximation and the Bethe-Salpeter equation) have been employed to determine these energy levels for crystalline this compound. arxiv.orgaip.orgnih.gov These studies indicate that this compound satisfies the energy conservation criterion, with a calculated E_S - 2E_T value that is significantly higher than that of other known SF materials like tetracene. arxiv.org This favorable energy landscape suggests that SF in this compound can proceed with high efficiency. arxiv.org Furthermore, the triplet excitation energy of crystalline this compound is approximately 0.82 eV, making it an ideal candidate for use in tandem photovoltaic devices. arxiv.orgaip.org
| Material | E_S (eV) | E_T (eV) | E_S - 2E_T (eV) | %CT |
|---|---|---|---|---|
| This compound | 1.75 | 0.82 | 0.11 | 96% |
| Pentacene (B32325) | 1.85 | 0.81 | 0.23 | 94% |
| Tetracene | 2.38 | 1.19 | 0.00 | 96% |
The efficiency of singlet fission is not solely dependent on energetics; the nature of the singlet exciton's wavefunction also plays a crucial role. arxiv.orgaip.org A singlet exciton with a significant charge-transfer (CT) character, where the electron and hole are spatially separated on neighboring molecules, is believed to facilitate more efficient coupling with the two-triplet state. arxiv.orgaip.orgspringernature.com
A method known as double-Bader analysis has been developed to quantify the percentage of CT character (%CT) in an exciton wavefunction calculated from the Bethe-Salpeter equation. arxiv.orgresearchgate.netarxiv.orgnih.govaip.org This analysis has revealed that the lowest singlet exciton in crystalline this compound possesses a very high degree of CT character. arxiv.orgaip.org This high %CT, combined with the favorable energy conservation, strongly supports the potential for efficient intermolecular singlet fission in this material. arxiv.orgresearchgate.netarxiv.orgnih.gov The degree of CT character is directly linked to the crystal packing, as the spatial arrangement of molecules dictates the extent of electron-hole separation in the excited state. arxiv.orgresearchgate.net
The crystal structure and molecular packing arrangement have a profound impact on the electronic properties and, consequently, the singlet fission performance of molecular crystals. arxiv.orguky.edu Different packing motifs can lead to variations in intermolecular coupling, which in turn affects both the exciton delocalization and the charge-transfer character of the excitons. arxiv.orgaip.orgresearchgate.net
In the case of rylenes, including this compound, manipulating the crystal packing is considered a viable strategy to enhance the SF quantum yield. aip.org For acenes and rylenes with similar crystal packing, larger molecules are generally more inclined to undergo singlet fission. springernature.com Theoretical studies comparing different polymorphs of materials like rubrene (B42821) have shown that crystal packing significantly influences electronic and excitonic properties, with certain polymorphs predicted to have higher SF efficiencies. researchgate.net Although specific studies on different this compound polymorphs and their direct correlation with SF performance are less detailed in the provided context, the established principle underscores the importance of crystal engineering in optimizing this compound-based materials for SF applications. uky.edu The sandwich-herringbone packing motif is observed in crystalline this compound. aip.org
When this compound molecules are encapsulated within single-walled carbon nanotubes (SWNTs), a hybrid nanomaterial is formed with unique photophysical properties. acs.orgacs.orgoup.com A key process in these systems is excitation energy transfer (EET) from the photoexcited this compound molecule to the host SWNT. acs.orgacs.orgfukui-ut.ac.jp
Femtosecond pump-probe spectroscopy and time-resolved luminescence spectroscopy have been used to investigate the dynamics of this energy transfer. acs.orgacs.org Studies have shown that the EET time from the dipole-allowed excited state of a this compound monomer to the SWNT is dependent on the nanotube's diameter. acs.orgacs.org For instance, the transfer time was measured to be 1.1 ± 0.2 ps for SWNTs with an average diameter of 1.4 nm, and it decreased to 0.4 ± 0.1 ps for larger SWNTs with an average diameter of 1.8 nm. acs.orgacs.orgresearchgate.net This transfer is attributed to a Coulomb interaction between the transition dipoles of the molecule and the nanotube. acs.org
In the case of this compound dimers formed within the nanotubes, the EET from the dipole-forbidden state to the SWNT (with a 1.8 nm average diameter) occurs with a longer time constant of 3.8 ± 0.2 ps. acs.org The mechanism for this transfer is thought to involve either electron exchange or Coulomb interactions that include higher multipoles. acs.org
| This compound Species | SWNT Average Diameter (nm) | EET Time (ps) |
|---|---|---|
| Monomer (dipole-allowed state) | 1.4 | 1.1 ± 0.2 |
| Monomer (dipole-allowed state) | 1.8 | 0.4 ± 0.1 |
| Dimer (dipole-forbidden state) | 1.8 | 3.8 ± 0.2 |
Singlet Fission (SF) Processes in Crystalline this compound
Charge Transfer (CT) Character of Excitons and its Quantification (e.g., Double-Bader Analysis)
Photophysical Properties and Their Modulation
The unique arrangement of the extensive π-conjugated system in this compound and its derivatives gives rise to remarkable photophysical properties, particularly in the near-infrared (NIR) region. These properties can be finely tuned through chemical modification and control of the supramolecular organization, leading to advanced functionalities.
Near-Infrared (NIR) Absorption and Emission Characteristics
This compound-based molecules are distinguished by their strong absorption and emission of light in the near-infrared (NIR) window, a spectral region of significant interest for various high-technology applications. researchgate.netrsc.org The extended π-system of the this compound core is fundamental to these properties, with a bathochromic (red) shift of approximately 100 nm observed for each additional naphthalene (B1677914) unit in the rylene series. wikipedia.org
Derivatives such as this compound bisimides exhibit intense absorption in the NIR, with some showing absorption maxima around 790 nm and emission peaks near 830 nm. snmjournals.org Specific examples include this compound bisimide derivatives designed with twisted π-backbones, which demonstrate strong NIR emissions at 862 nm and 903 nm. acs.org Another tailored this compound bisimide derivative, designed for self-assembly, shows distinct absorption and emission peaks far into the NIR region at 897 nm and 912 nm, respectively, as a result of strong excitonic coupling in the aggregated state. researchgate.netnih.govacs.org The absorption and emission wavelengths can be influenced by the substitution pattern on the this compound core. researchgate.netrsc.org
The table below summarizes the NIR absorption and emission characteristics of select this compound derivatives.
| Derivative | Absorption Max (nm) | Emission Max (nm) | Source(s) |
| This compound-based dendrimer | ~790 | ~830 | snmjournals.org |
| Twisted this compound Bisimide 1 | - | 862 | acs.org |
| Twisted this compound Bisimide 2 | - | 903 | acs.org |
| J-aggregated this compound Bisimide | 897 | 912 | researchgate.netnih.govacs.org |
| Quaterrylenebis(dicarboximide) | 740 (in CHCl3) | 800 (in CHCl3) | researchgate.net |
Fluorescence Quantum Yield Enhancement and Non-Radiative Relaxation Control
A significant challenge in the design of NIR-emissive dyes is the "energy gap law," which generally predicts that as the emission wavelength increases (i.e., the energy gap decreases), non-radiative relaxation pathways become more dominant, leading to low fluorescence quantum yields. nih.govscilifelab.se However, this compound systems offer strategies to circumvent this limitation.
One effective approach is through the formation of J-aggregates. In a study of a bay-alkylated this compound, the formation of J-aggregates led to a four-fold increase in the emission quantum yield compared to the monomeric form. nih.gov This enhancement was attributed to a combination of superradiance (an increased radiative rate constant) and a significant decrease in the non-radiative relaxation rate. nih.gov The suppression of the non-radiative rate, despite a 180 nm red-shift in absorption, is explained by the reduction of reorganization energy due to exciton delocalization within the aggregate. nih.govscilifelab.se This delocalization effectively counteracts the expected increase in non-radiative decay, providing a pathway to highly emissive NIR dyes. nih.govscilifelab.seresearchgate.net
Furthermore, the introduction of rigid, twisted backbones in this compound bisimides through steric hindrance has been shown to yield unexpectedly strong NIR emissions with quantum yields of up to 1.5%. acs.org This structural rigidification likely suppresses non-radiative decay channels associated with molecular vibrations and rotations. The fluorescence performance of some this compound dyes has also been observed to increase significantly when transferred from aqueous solutions to more lipophilic micellar environments. researchgate.net
Excitonic Coupling in Aggregated States (J/H-Aggregates)
When this compound molecules self-assemble into ordered structures, their transition dipole moments interact, a phenomenon known as excitonic coupling. nih.govaip.org This coupling leads to the splitting of excited states and gives rise to new absorption bands characteristic of the aggregate structure, commonly referred to as J- or H-aggregates.
H-aggregates , typically formed in face-to-face stacked arrangements, result in a blue-shift of the absorption band and are often associated with quenched fluorescence.
J-aggregates , characterized by a head-to-tail arrangement of transition dipoles, lead to a red-shifted, narrow, and intense absorption band (a J-band). researchgate.netnih.gov
The formation of J-aggregates is a particularly effective strategy for tuning the photophysical properties of quaterrylenes for NIR applications. researchgate.net For instance, a bay-alkylated this compound was found to form J-aggregates in 1,1,2,2-tetrachloroethane, exhibiting a significant red-shift of 180 nm compared to the monomer. nih.govacs.org In another example, a this compound bisimide derivative with a twisted backbone was designed to self-assemble into a slip-stacked chiral arrangement, resulting in a sharp optical signature of strong J-type excitonic coupling with an absorption maximum at 897 nm. researchgate.netnih.govacs.org This demonstrates that careful molecular design can guide the formation of specific aggregate structures with desired excitonic properties. researchgate.netacs.org The strength of the excitonic coupling can be substantial, with values as high as -1672 cm⁻¹ reported for this compound J-aggregates. nih.govacs.org
Photostability Investigations in Diverse Environments
A hallmark of rylene dyes, including quaterrylenes, is their exceptional stability. researchgate.netwikipedia.orgresearchgate.netresearchgate.net this compound derivatives have demonstrated remarkable chemical, thermal, and photochemical stability, which is a critical attribute for their application in high-performance devices and long-term imaging. researchgate.netrsc.orgresearchgate.netnih.gov
Studies have shown that this compound-based dyes possess significantly higher photostability compared to commonly used commercial NIR dyes like Indocyanine Green (ICG). snmjournals.orgnih.gov For example, a dendrimeric this compound dye was reported to have orders of magnitude higher photostability than ICG. snmjournals.org In another study, two different this compound-based agents, a dendrimeric molecule (QR-G2-COOH) and a small cationic molecule (QR-4PyC4), both showed superior photostability under laser irradiation in in-vitro cell studies. researchgate.netnih.govresearchgate.net The inherent stability is attributed to the robust, extended polycyclic aromatic structure which is resistant to decomposition. nih.govresearchgate.net Some this compound dyes are known to be stable up to 570 °C without melting or decomposing. nih.govresearchgate.net Even after prolonged exposure to ambient light for a month, certain this compound-based dyes showed only a minor decrease in absorption of 15-20%. researchgate.net This robustness makes them strong candidates for applications requiring consistent performance over time. nih.gov
Charge Carrier Transport and Mobility Studies
The planar and highly π-conjugated structure of this compound makes it an excellent candidate for use in organic electronics, where efficient charge transport is paramount.
Ambipolar Carrier Transport in Hetero-layered Organic Transistors
While single-component this compound field-effect transistors (FETs) typically exhibit p-channel (hole-transporting) behavior, ambipolar transport (the ability to conduct both holes and electrons) can be achieved in more complex device architectures. researchgate.net
A key example is a hetero-layered organic transistor constructed with alternating layers of this compound (as the p-type material) and N,N′-dioctyl-3,4,9,10-perylenedicarboximide (PTCDI-C8) (as the n-type material). researchgate.net In this device, clear ambipolar behavior was observed. The performance of this ambipolar transistor is summarized in the table below.
| Carrier Type | Field-Effect Mobility (cm²V⁻¹s⁻¹) | Source(s) |
| Hole (in QT layer) | 3.6 x 10⁻³ | researchgate.net |
| Electron (in PTCDI-C8 layer) | 2.7 x 10⁻² | researchgate.net |
These mobility values are comparable to those found in single-component FETs of the respective materials, indicating that the well-defined interface between the this compound and PTCDI-C8 layers is crucial for facilitating efficient carrier transport without significant disruption. researchgate.net The study also revealed that the presence of hole carriers in the this compound layer could drastically shift the threshold voltage for electron transport in the adjacent PTCDI-C8 layer, demonstrating a method to manipulate transistor characteristics through interfacial electronic states. researchgate.net More recent work on sila-annulated this compound diimides has demonstrated exceptional ambipolar characteristics in single-crystalline organic FETs, achieving a hole mobility of 3.0 cm² V⁻¹ s⁻¹ and an electron mobility of 0.03 cm² V⁻¹ s⁻¹. nih.gov This highlights the potential of chemical modification to significantly enhance the charge transport properties of this compound-based materials. nih.gov
Correlation of Molecular Packing with Charge Mobility
The arrangement of molecules in the solid state, or molecular packing, is a critical determinant of the charge transport properties in organic semiconductors. nih.gov In this compound and its related systems, the efficiency of charge carrier mobility is intrinsically linked to the specific crystalline polymorph and the nature of intermolecular interactions, which are governed by the molecular packing structure. nih.govnih.gov The orientation of molecules relative to one another dictates the degree of π-orbital overlap, which is the primary pathway for charge hopping or transport between adjacent molecules. aip.org
The influence of molecular packing is further nuanced by the specific orientation of molecules within a packing motif. For instance, within the herringbone structure, "edge-to-face" and "end-to-face" orientations describe the primary modes of intermolecular contact. acs.orgresearchgate.net The "edge-to-face" arrangement is particularly effective at promoting both C-H---π and π---π interactions, which are crucial for creating efficient pathways for charge carrier movement. acs.orgresearchgate.net Conversely, "end-to-face" orientations, which can be induced by substitutions at certain positions on the rylene core, may stabilize the crystal lattice through C-H---π interactions but are less effective in enhancing charge transport. acs.orgacs.orgresearchgate.net
The anisotropic nature of molecular crystals means that charge mobility can vary significantly depending on the crystallographic direction. rsc.org In many π-conjugated systems, the highest mobility is not found along the π-π stacking direction but rather in a direction that benefits from a combination of strong electronic coupling between adjacent molecules. rsc.org The local molecular packing, therefore, is the dominant factor in determining charge mobility. nih.gov Studies on thin films of this compound have shown that the crystalline phase, which dictates the molecular packing, plays a more significant role in determining charge carrier mobility than the size of the crystal grains. researchgate.net Under optimal conditions, this compound thin films have demonstrated a charge carrier mobility of 0.20 cm² V⁻¹ s⁻¹. researchgate.net
Crystal engineering efforts have demonstrated that modifying the molecular structure can steer the packing motif towards one that is more conducive to high charge mobility. acs.org For example, a derivative of the related perylene molecule, tetramethyl perylene (TMP), adopts a herringbone (HB) structure with an "edge-to-face" orientation. acs.orgresearchgate.net This packing promotes the critical C-H---π and π---π interactions, leading to enhanced charge carrier mobility. acs.orgacs.org
The following table summarizes the relationship between the molecular packing motif and the measured charge mobility in this compound and a related, structurally engineered perylene derivative.
| Compound | Packing Motif | Key Interactions | Charge Mobility (cm² V⁻¹ s⁻¹) | Measurement Technique |
| This compound | Sandwich Herringbone (SHB) acs.orgacs.org | Suboptimal π-π overlap acs.org | 0.20 researchgate.net | Field-Effect Transistor researchgate.net |
| Tetramethyl Perylene (TMP) | Herringbone (HB) acs.orgresearchgate.net | C-H---π and π---π interactions acs.orgresearchgate.net | 0.05 acs.orgacs.org | Organic Field-Effect Transistor (OFET) acs.orgacs.org |
| Tetramethyl Perylene (TMP) | Herringbone (HB) acs.orgresearchgate.net | C-H---π and π---π interactions acs.orgresearchgate.net | 0.2 acs.orgacs.org | Field-Induced Time-Resolved Microwave Conductivity (FI-TRMC) acs.orgacs.org |
Crystal Engineering and Supramolecular Chemistry of Quaterrylene
Rational Design of Crystal Structures for Optimized Performance
The rational design of quaterrylene's crystal structure is a key strategy to enhance its performance in electronic devices. This involves a deep understanding and control of the subtle forces that govern how individual molecules pack together in a crystalline solid.
The solid-state packing of this compound is governed by a delicate balance of non-covalent intermolecular interactions. Primarily, these are van der Waals forces, which include dispersion forces, and C–H···π interactions. arxiv.org In its unsubstituted form, the planar π-conjugated core of this compound allows for significant intermolecular electronic coupling. arxiv.org However, the introduction of substituents can dramatically alter these interactions through steric effects.
For instance, attaching bulky groups to the this compound backbone can induce significant twisting of the aromatic plane. core.ac.ukresearchgate.net This steric hindrance prevents the formation of strong π–π stacking interactions, which can, in turn, enhance the molecule's solubility in organic solvents. core.ac.ukresearchgate.net The crystal packing of such twisted derivatives often reveals that only weaker C–H···π and minimal π–π stacking contacts are established in the solid state. core.ac.uk The strategic use of steric effects, in combination with the inherent dispersion forces, provides a tool to guide the molecular arrangement, although precise control can be challenging. ulb.ac.be Hirshfeld surface analysis of some substituted rylene derivatives has shown that intermolecular distances are often at or greater than the van der Waals distance, indicating the dominant role of weaker, non-directional dispersion forces in the absence of stronger interactions like hydrogen bonds. ulb.ac.beacs.org
The packing motif, or the specific arrangement of molecules relative to one another, is critical for charge transport and other electronic properties. Unsubstituted this compound crystallizes in a sandwich-herringbone (SHB) packing motif, which features four molecules per unit cell. arxiv.orgaip.org This is similar to the α-polymorph of perylene (B46583). acs.orgaip.orgacs.org In the SHB arrangement, molecules form cofacial dimers which are then arranged in a herringbone pattern. acs.orgacs.org
This SHB packing has been identified as a limiting factor for some of this compound's potential applications, such as singlet fission, where it is considered detrimental to the charge transport process by acting as a trap for charge carriers. ulb.ac.beacs.orgacs.org In contrast, the herringbone (HB) packing motif, found in materials like the β-polymorph of perylene, tetracene, and pentacene (B32325), is often associated with higher charge carrier mobility. aip.orgacs.org The HB motif relies on "edge-to-face" interactions and lacks the dimeric structures of the SHB motif. ulb.ac.be
Therefore, a significant goal in the crystal engineering of this compound is to transition its packing from the native SHB to a more electronically favorable HB motif. ulb.ac.beacs.orgacs.org Research suggests that modifying the molecular design, for example through specific substitution patterns, could disrupt the interactions that favor the SHB arrangement and promote HB packing. ulb.ac.beacs.org
| Packing Motif | Description | Associated Molecules | Impact on Properties |
| Sandwich-Herringbone (SHB) | Molecules form cofacial dimers, which are then arranged in a herringbone pattern. acs.orgacs.org | This compound, α-Perylene aip.orgacs.org | Can limit performance in applications like singlet fission due to charge trapping. ulb.ac.beacs.org |
| Herringbone (HB) | Monomeric structure based on "edge-to-face" interactions. ulb.ac.beacs.org | β-Perylene, Tetracene, Pentacene aip.orgacs.org | Generally associated with enhanced charge transport and mobility. acs.org |
Polymorphism, the ability of a compound to exist in more than one crystal structure, has a profound impact on the optoelectronic properties of molecular crystals. acs.org Different polymorphs of the same material can exhibit distinct absorption and fluorescence spectra, charge carrier mobilities, and singlet fission rates. acs.orgosti.gov For example, the two polymorphs of perylene (α-SHB and β-HB) show different properties due to their distinct packing arrangements. acs.orgacs.org
While multiple polymorphs for unsubstituted this compound are not as extensively documented as for perylene, the principle remains critically important. The performance of this compound in applications like singlet fission is highly sensitive to crystal packing. arxiv.orgaip.org Theoretical studies suggest that crystalline this compound is a very promising candidate for intermolecular singlet fission, and its efficiency is intrinsically linked to its solid-state structure. arxiv.orgaip.orgspringernature.com The exciton (B1674681) wave-function, which is central to processes like singlet fission, is highly sensitive to the packing motif, with the electron probability distribution being dependent on the molecules with the strongest electronic coupling. arxiv.org This highlights that controlling polymorphism is a key avenue for tuning and optimizing the optoelectronic function of this compound-based materials. arxiv.org Furthermore, two-dimensional (2D) polymorphism has been observed for this compound derivatives at liquid-solid interfaces, demonstrating that different packing arrangements can be selected under specific conditions. kuleuven.be
Control of Packing Motifs (e.g., Sandwich-Herringbone vs. Herringbone)
Self-Assembly Behavior of this compound and its Derivatives
The spontaneous organization of molecules into ordered structures, known as self-assembly, is a cornerstone of supramolecular chemistry and a powerful bottom-up approach for fabricating nanoscale devices. This compound and its derivatives exhibit rich self-assembly behavior both on surfaces and in solution.
When deposited on a substrate, this compound molecules arrange themselves based on a competition between intermolecular and molecule-substrate interactions. rsc.org On a silver surface, Ag(111), this compound molecules are highly mobile at 78 K. rsc.orgrsc.orgresearchgate.net At sub-monolayer coverages, repulsive intermolecular interactions dominate, preventing the formation of ordered structures. rsc.orgrsc.org These repulsive forces are attributed to out-of-plane dipoles that form due to charge transfer from the Ag(111) substrate to the adsorbed this compound molecule. rsc.orgrsc.orgresearchgate.net However, once a full monolayer is achieved, the molecules arrange into an ordered structure. rsc.orgrsc.org
On silicon dioxide (SiO2), a common dielectric in transistors, the substrate temperature during deposition plays a crucial role. researchgate.net The grain size and surface roughness of this compound thin films are highly dependent on this temperature, with highly ordered structures and large grain sizes (up to 6 μm) achievable at an optimal temperature of 140°C. researchgate.net X-ray diffraction studies of these films show that the this compound molecules adopt an upright orientation, forming layered structures with a high degree of molecular alignment. researchgate.net
Interface engineering through the use of self-assembled monolayers (SAMs) can further control the growth and improve the performance of this compound thin films. researchgate.net Modifying an SiO2 surface with an octadecyltrichlorosilane (B89594) (OTS) SAM promotes layer-by-layer growth and leads to highly ordered molecular packing, especially in the initial layers, which dramatically improves transistor performance. researchgate.net
| Substrate | Observation | Key Influencing Factor |
| Ag(111) | Mobile at 78K; no ordered structure at sub-monolayer coverage due to repulsion. rsc.orgrsc.org Ordered structure at full monolayer. rsc.org | Molecule-substrate charge transfer leading to repulsive dipole-dipole interactions. rsc.orgrsc.org |
| SiO2 | Grain size and roughness depend on substrate temperature; upright molecular orientation. researchgate.net | Substrate temperature during deposition. researchgate.net |
| OTS-SAM on SiO2 | Enhanced layer-by-layer growth and molecular ordering. researchgate.net | Surface modification reducing stress and trap densities. researchgate.net |
The inherent tendency of large π-conjugated systems to interact via non-covalent forces drives the formation of ordered aggregates. For this compound, this can be manipulated through molecular design. For example, applying a voltage pulse from a scanning tunneling microscope tip can induce the aggregation of mobile this compound molecules on an Ag(111) surface to form a stable, triangle-shaped trimer. rsc.orgrsc.org
More complex, functional aggregates can be formed using this compound derivatives. The introduction of specific substituents can guide the self-assembly process toward unique supramolecular architectures. For instance, a this compound bisimide derivative featuring a twisted π-backbone due to steric hindrance was shown to self-assemble into a slip-stacked chiral arrangement. nih.govacs.org This kinetic self-assembly process in low-polarity solvents resulted in a well-dispersed solid-state aggregate that formed a fourfold stranded, enantiopure superhelix. nih.govacs.org Such ordered J-aggregates exhibit strong excitonic coupling, leading to sharp and intense absorption and emission bands in the near-infrared (NIR) region. nih.govacs.orgresearchgate.net These findings demonstrate that the rational design of this compound derivatives can lead to complex and highly ordered supramolecular structures with tailored chiroptical properties. nih.govacs.org
Supramolecular Architectures and Chiroptical Properties
Chiral Self-Assembly and Excitonic Chirality in this compound Bisimides
Chiral polycyclic aromatic hydrocarbons are sought after for developing next-generation photonic materials, and this compound bisimides (QBIs) have emerged as exceptional candidates. nih.govacs.org By introducing significant steric hindrance in the bay area, for instance through fourfold arylation, the this compound π-backbone can be forced into a conformationally stable twisted geometry. nih.govacs.org This inherent molecular chirality is a prerequisite for chiral self-assembly.
When these twisted QBI derivatives, featuring small imide substituents, are placed in low-polarity solvents, they undergo a kinetic self-assembly process. nih.govacs.orgresearchgate.net This leads to a slip-stacked chiral arrangement, forming an enantiopure superhelix structure. nih.govresearchgate.net Structural analysis using atomic force microscopy and single-crystal X-ray diffraction has revealed a model of a fourfold stranded superhelix. nih.govacs.orgresearchgate.net
This specific supramolecular organization gives rise to powerful chiroptical properties. The ordered aggregation results in strong J-type excitonic coupling, which is evident from sharp optical signatures in the near-infrared (NIR) region. nih.govresearcher.life These J-aggregates exhibit bathochromically shifted absorption and emission maxima, demonstrating superradiance through an increase in the radiative rate constant. acs.org The resulting materials show a significant chiroptical response, with high absorption dissymmetry factors. nih.govacs.org The phenyl substituents in these systems not only induce stable axial chirality in the individual molecule but are also crucial in directing the chromophores into the specific chiral supramolecular arrangement required for strong excitonic chirality. nih.govacs.org
| Parameter | Value | Source |
| Absorption Maximum (J-aggregate) | 897 nm | nih.govacs.org |
| Emission Maximum (J-aggregate) | 912 nm | nih.govacs.org |
| Absorption Dissymmetry Factor (g_abs) | up to 1.1 x 10⁻² | nih.govacs.org |
Helical and Layered Supramolecular Organizations via Hydrogen Bonding
Hydrogen bonding is a powerful and highly directional tool for guiding the self-assembly of π-conjugated molecules into complex, ordered architectures. While extensive research exists for related perylene diimides (PDIs), the principles are applicable to designing this compound-based systems. In asymmetric PDIs, for example, hydrogen bonding between imide and carbonyl groups can facilitate the formation of V-shaped dimers. rsc.org These dimers can then organize through π-stacking interactions into helical, columnar structures. rsc.org
The final supramolecular structure can be sensitive to external conditions like thermal annealing. For some PDI systems, annealing at higher temperatures can trigger a structural transformation from a helical organization to a more thermodynamically stable layered structure. rsc.org This reorganization is driven by the formation of additional, weaker intermolecular hydrogen bonds, for instance, between carbonyl groups and aromatic protons, which planarizes the dimer units. rsc.org This demonstrates that a hierarchy of non-covalent interactions can be exploited to switch between different supramolecular forms. The rational design of bifunctional molecules containing units like ureido-s-triazines, which form robust self-complementary hydrogen bonds, can lead to the hierarchical formation of helical supramolecular polymers in various solvents, including water. nih.govnih.gov
Supramolecular Structures for Molecular Recognition
The well-defined structures and tunable electronic properties of this compound derivatives make them suitable for applications in molecular recognition, a cornerstone of supramolecular chemistry where a host molecule selectively binds a specific guest. wikipedia.org This has been demonstrated by designing this compound-based amphiphiles for the selective recognition of carbon nanotubes. nih.gov
In one study, a this compound-based amphiphile was specifically designed to interact favorably with the graphene-like atomic structure of zigzag single-walled carbon nanotubes (SWNTs). nih.gov Through optimized π-π stacking interactions, this molecule was shown to selectively solubilize zigzag SWNTs from a mixture of nanotubes with varying helicities. This contrasts with a pentacene-based amphiphile, which selectively recognized armchair SWNTs, highlighting the precision that can be achieved through molecular design. nih.gov
The principles of host-guest chemistry are further explored using macrocyclic structures built from related chromophores. Chiral cyclophanes composed of two twisted PDI units create a well-defined cavity capable of encapsulating polycyclic aromatic hydrocarbon guests. nih.gov The binding affinity in such systems is dependent not only on the π-electron count of the guest but also on its geometric shape and adaptability, with a preference for non-planar guests. nih.gov This ability to form selective host-guest complexes is fundamental for developing advanced chemical sensors and functional materials. mdpi.com
| Host Molecule | Guest Molecule | Recognition Principle | Source |
| This compound-based amphiphile | Zigzag Single-Walled Carbon Nanotubes | Selective π-π stacking | nih.gov |
| Perylene bisimide cyclophane | Polycyclic Aromatic Hydrocarbons (e.g., rsc.orghelicene) | Shape- and size-selective inclusion in a cavity | nih.gov |
Advanced Theoretical and Computational Investigations of Quaterrylene
Electronic Structure and Excited State Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used computational tools for studying the electronic structure and excited states of large molecules like quaterrylene due to their favorable balance of computational cost and accuracy. mpg.dewikipedia.org These methods are capable of producing reasonably accurate vertical excitation energies and oscillator strengths for large systems. astrochemistry.org However, the accuracy of TD-DFT results is highly dependent on the choice of the exchange-correlation functional, particularly the amount of exact Hartree-Fock (HF) exchange included. rsc.orgresearchgate.net
TD-DFT calculations have been systematically performed to predict the vertical excitation energies and corresponding oscillator strengths for this compound. astrochemistry.orgrsc.org These calculations are crucial for interpreting experimental absorption spectra. researchgate.net Studies have shown that hybrid functionals, which mix a portion of exact HF exchange with a DFT exchange-correlation functional, are often necessary for a correct description of the excited states in rylenes. rsc.org
For this compound, it has been found that functionals with a higher percentage of HF exchange, such as BH-LYP (with 50% HF exchange), provide more accurate excitation energies when compared to experimental data from neon matrix isolation spectroscopy. rsc.orgresearchgate.net In contrast, for smaller rylenes like perylene (B46583) and terrylene, the PBE0 functional (with 25% HF exchange) yields better results. rsc.orgresearchgate.net This highlights the sensitivity of the electronic structure to the theoretical method as the size of the rylene molecule increases. The calculated spectra are often red-shifted compared to experimental measurements, a difference attributed to the theoretical methodology. rsc.org
Below is a table summarizing TD-DFT calculated vertical excitation energies for the lowest-lying excited states of this compound using various functionals, compared with experimental values.
| Excited State | TD-DFT (TPSSh) (eV) | TD-DFT (B3-LYP) (eV) | TD-DFT (PBE0) (eV) | TD-DFT (BH-LYP) (eV) | Experimental (eV) |
|---|---|---|---|---|---|
| 1B3u | 1.71 | 1.78 | 1.84 | 2.12 | 2.04 |
| 1B2u | 3.15 | 3.29 | 3.43 | 3.86 | - |
| 2B3u | 3.17 | 3.38 | 3.57 | 4.17 | - |
| 2B2u | 3.44 | 3.63 | 3.80 | 4.32 | - |
Data sourced from a 2020 study on the vibrationally resolved absorption and fluorescence spectra of rylenes. rsc.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic and optical properties of a molecule. ossila.comlibretexts.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a first approximation of the lowest excitation energy and is a key factor in determining a molecule's chemical reactivity and conductivity. ossila.comrsc.org
| Molecular Orbital | Description | Significance |
|---|---|---|
| HOMO | Highest energy molecular orbital occupied by electrons. | Represents the ability to donate an electron; its energy level is related to the ionization potential. ossila.com |
| LUMO | Lowest energy molecular orbital that is unoccupied. | Represents the ability to accept an electron; its energy level is related to the electron affinity. ossila.com |
General concepts of HOMO and LUMO. ossila.com
A critical aspect of the electronic structure of longer rylenes, including this compound, is the energetic ordering of the lowest excited singlet states. In many conjugated molecules, as the chain length increases, the dipole-forbidden, even-parity 2Ag state can become lower in energy than the dipole-allowed, odd-parity 1Bu state. dntb.gov.uaaip.org This phenomenon, known as the 1Bu/2Ag state crossover, has profound implications for the molecule's photophysics. According to Kasha's rule, fluorescence typically occurs from the lowest excited singlet state (S1). If the S1 state is the "dark" 2Ag state, fluorescence will be very weak or non-existent. dntb.gov.uaaip.org
| Method | Key Finding for this compound | Reference |
|---|---|---|
| CASSCF/CASPT2 | Predicts a crossover where S1 = 2Ag, which is a dark state. | dntb.gov.uaaip.orgnih.gov |
| MRCI/ZINDO | Coherent with CASPT2 results, confirming S1 = 2Ag. | dntb.gov.uaaip.orgnih.gov |
Summary of findings from multireference calculations on this compound's excited states.
For an even more rigorous description of electronic and excitonic properties, especially in the solid state, many-body perturbation theory (MBPT) offers a powerful framework. aip.orgresearchgate.net The GW approximation is used to calculate accurate quasiparticle energies (which correspond to electron addition/removal energies, like ionization potentials and electron affinities), while solving the Bethe-Salpeter Equation (BSE) on top of a GW calculation yields optical excitation energies and exciton (B1674681) wave functions. aip.orgresearchgate.netacs.org
These state-of-the-art methods have been applied to crystalline this compound to investigate its potential for singlet fission, a process that could enhance solar cell efficiency. aip.orgresearchgate.net Singlet fission requires the energy of the lowest singlet exciton (ES) to be approximately twice the energy of the lowest triplet exciton (ET). The GW-BSE approach provides accurate values for these exciton energies. aip.orgresearchgate.net Studies using GW-BSE suggest that crystalline this compound is a promising candidate for intermolecular singlet fission. aip.org This is due to its favorable energy balance between singlet and triplet states and its high stability. aip.org The GW-BSE formalism is considered highly accurate for this class of systems, providing results that validate its use for studying large organic molecules for photovoltaic applications. acs.org
Many-Body Perturbation Theory (GW Approximation and Bethe-Salpeter Equation)
Exciton Wave-function and Charge Transfer Character Analysis
Molecular Dynamics and Simulation Studies
The self-assembly of this compound molecules, a crucial process for forming functional thin films, has been investigated through a combination of scanning tunneling microscopy (STM) and density functional theory (DFT) calculations. researchgate.net Studies on a Ag(111) surface reveal that this compound molecules are highly mobile at a temperature of 78 K. researchgate.net
Simulating the self-assembly of large, complex molecules like this compound over extended time and length scales presents a significant computational challenge for all-atom simulations. frontiersin.orgwikipedia.org Coarse-graining (CG) methodologies address this by simplifying the molecular representation. wikipedia.org In a CG model, groups of atoms are represented as single "pseudo-atoms" or beads, which drastically reduces the number of degrees of freedom in the system and allows for simulations of much larger systems and longer timescales. frontiersin.orgwikipedia.org
CG methodologies are generally categorized into two main approaches: top-down and bottom-up. frontiersin.org
Top-down approaches develop models designed to reproduce macroscopic or thermodynamic properties obtained from experiments, such as density or surface tension. frontiersin.org
Bottom-up approaches aim to create reduced models that accurately reflect target characteristics from a more detailed, fine-grained (atomistic) representation. frontiersin.org A prominent bottom-up technique is the Multiscale Coarse-Graining (MS-CG) method, which derives the effective interactions between CG beads by matching the forces calculated in a reference all-atom simulation. uchicago.edunih.gov
The development of a CG model for a complex system like this compound would involve identifying the key chemical groups to be coarse-grained, parameterizing the interactions between the CG beads using a systematic method like force-matching, and then using this simplified model to run large-scale molecular dynamics simulations to study processes like self-assembly or thin-film growth. frontiersin.orgnih.gov
Simulation of Self-Assembly Processes and Intermolecular Interactions
Computational Astrochemistry of this compound and PAHs in Interstellar Ices
In the cold, dense environments of interstellar molecular clouds, polycyclic aromatic hydrocarbons (PAHs) are likely to be frozen within water-ice mantles on dust grains. researchgate.net Laboratory experiments and computational studies show that PAHs like this compound undergo facile ionization when embedded in cryogenic water-ices and exposed to vacuum ultraviolet (VUV) radiation. nih.govastrochemistry.orgacs.org
A significant finding is the first-time observation of the production and stabilization of a doubly ionized PAH, the this compound dication (QTR²⁺), in a water-ice matrix at 20 K. nih.govastrochemistry.org Kinetic analysis of the photolysis process demonstrates that the dication is formed sequentially: the neutral this compound (QTR) is first ionized to the radical cation (QTR⁺), which then absorbs another photon to form the closed-shell dication (QTR²⁺). nih.govastrochemistry.org Direct double ionization from the neutral molecule was not observed. astrochemistry.org
The water-ice matrix plays a critical role in this process. It significantly lowers the ionization energy of the PAH; for this compound, the ionization energy is reduced by as much as 2.11 eV compared to the gas phase. researchgate.net This stabilization is also reflected in the electronic spectra. nih.gov Time-dependent DFT (TD-DFT) calculations predict the lowest energy electronic transition for the free gas-phase QTR²⁺ at 1.85 eV, while in the water-ice matrix, this transition is observed at 1.59 eV, a red shift of 0.26 eV. nih.gov The resulting this compound cations are remarkably stable within the amorphous ice, with QTR⁺ showing no signs of reactivity up to 120 K. researchgate.netresearchgate.net These findings suggest that multiple photoionization of large PAHs can be an efficient process in interstellar ices, influencing the chemistry of these cold environments. nih.gov
Table 3: Electronic Transition Energies of this compound Cations This table compares the calculated gas-phase and experimentally observed water-ice matrix values for the lowest energy electronic transition of this compound cations.
| Ion Species | Environment | Lowest Energy Transition (eV) | Source(s) |
| QTR²⁺ | Gas Phase (TD-DFT) | 1.85 | nih.gov |
| QTR²⁺ | Water-Ice Matrix | 1.59 | nih.gov |
| QTR⁺ | Gas Phase (TD-DFT) | 1.68 | nih.gov |
| QTR⁺ | Water-Ice Matrix | 1.44 | nih.gov |
Influence of Ice Matrix Composition on Ionic State Formation
Advanced theoretical and computational studies have revealed that the composition of the ice matrix in which this compound is embedded plays a critical role in determining its ionic state following irradiation. The matrix is not a passive host; instead, it actively participates in the charge-transfer processes, acting as an "electronic solid-state switch" that dictates whether cationic or anionic species are formed. oup.com
Research demonstrates a stark contrast in the photo-ionization products of polycyclic aromatic hydrocarbons (PAHs) like this compound when embedded in different ices, primarily water (H₂O) versus ammonia (B1221849) (NH₃). researchgate.net This phenomenon is explained by the fundamental electronic differences between the matrix molecules and their interaction with the PAH's molecular orbitals. researchgate.netacs.org
In pure water ice, this compound readily undergoes facile ionization to form cations when exposed to vacuum ultraviolet (VUV) radiation. acs.org Experimental studies at cryogenic temperatures (20 K) show a near-quantitative conversion of neutral this compound into its singly charged radical cation (this compound⁺). nih.govastrochemistry.org Furthermore, upon continued photolysis, the singly charged cation can be further ionized to form a stable, doubly ionized dication (this compound²⁺), a process that does not occur directly from the neutral molecule. nih.govastrochemistry.org The water matrix effectively stabilizes these positive ions, an effect evidenced by a significant redshift in the measured electronic transitions of the cations compared to theoretical gas-phase values. nih.govastrochemistry.org This stabilization is consistent with theoretical models showing that the ionization potential of PAHs is lowered by 1.5 to 2.0 eV when adsorbed on water ice compared to the gas phase. researchgate.net
Conversely, when this compound is embedded in a pure ammonia ice matrix, the formation of anions (this compound⁻) is the favored pathway upon VUV irradiation. oup.comresearchgate.net This outcome results from a different mechanism involving electron transfer from ammonia-related photoproducts to the PAH molecule. oup.com The highest occupied molecular orbital (HOMO) of ammonia is significantly higher in energy than that of water, allowing for better orbital overlap and mixing with the orbitals of the PAH. This facilitates charge transfer to the this compound molecule, resulting in an anion. researchgate.net
In mixed ammonia:water ices, the ionic fate of this compound depends directly on the mixing ratio of the two components. oup.com
In water-rich ices (e.g., a 1:10 ratio of NH₃:H₂O), the spectral signature is dominated by cations, similar to that in pure water ice. oup.com
As the proportion of ammonia increases, the formation of anions becomes more prevalent. researchgate.net
In a 1:1 mixed ice, it is possible to observe the simultaneous formation of both cations and anions. oup.com
For comparison, studies in inert matrices like solid neon (Ne) show that UV irradiation can produce both this compound cations and anions. The presence of both species can be confirmed by doping the neon matrix with an electron scavenger like nitrogen dioxide (NO₂), which suppresses the spectral features associated with the anions. researchgate.net
The influence of the matrix composition on the ionic state of this compound is summarized in the table below.
Interactive Data Table: Ionic State of this compound in Various Ice Matrices
| Matrix Composition | Primary Ionic Species Formed | Dominant Mechanism | Source(s) |
| Pure Water (H₂O) Ice | Cations (this compound⁺, this compound²⁺) | Direct photoionization of this compound, stabilized by the water matrix. | nih.gov, astrochemistry.org |
| Pure Ammonia (NH₃) Ice | Anions (this compound⁻) | Electron donation from ammonia photoproducts to this compound. | researchgate.net, oup.com |
| Mixed NH₃:H₂O Ice (Ammonia-rich) | Anions | Electron transfer from ammonia dominates. | researchgate.net, oup.com |
| Mixed NH₃:H₂O Ice (1:1 ratio) | Cations and Anions | Competing processes of direct ionization and electron donation. | oup.com |
| Mixed NH₃:H₂O Ice (Water-rich) | Cations | Direct ionization process, similar to pure water, dominates. | oup.com |
| Inert Neon (Ne) Matrix | Cations and Anions | Direct ionization; both species can be formed and trapped. | researchgate.net |
| Inert Neon (Ne) with NO₂ | Cations | Anion formation is suppressed by the NO₂ electron scavenger. | researchgate.net |
Applications of Quaterrylene in Advanced Technologies and Materials
Organic Electronic and Photovoltaic Devices
Quaterrylene and its derivatives are at the forefront of research in organic electronics due to their exceptional charge transport characteristics and strong light absorption in the visible and near-infrared (NIR) regions. These properties make them highly suitable for a range of optoelectronic applications.
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of modern flexible and low-cost electronics. nih.gov this compound-based materials have demonstrated significant potential as the active semiconductor layer in these devices.
This compound thin-film transistors have been shown to exhibit p-channel (hole-transporting) behavior. researchgate.net The performance of these OFETs is closely linked to the morphology and molecular ordering of the this compound thin film. Researchers have found that by controlling the deposition conditions, such as using an ultraslow vacuum deposition technique, the grain size within the film can be increased, which in turn enhances carrier mobility. researchgate.net This indicates that the grain boundaries are a limiting factor for charge transport. researchgate.net
Furthermore, interface engineering plays a crucial role in optimizing the performance of this compound-based OFETs. The use of self-assembled monolayers (SAMs), such as octadecyltrichlorosilane (B89594) (OTS), on the dielectric surface can promote stress-free film growth and a high degree of molecular ordering. researchgate.net This leads to a dramatic improvement in transistor performance, highlighting the importance of the interface between the organic semiconductor and the dielectric layer in facilitating efficient charge transport. researchgate.net
In a notable development, ambipolar carrier transport, where both holes and electrons can be transported, has been achieved in hetero-layered organic transistors. researchgate.net These devices consist of a layer of this compound (p-channel) and a layer of an n-channel organic semiconductor like N,N′-dioctyl-3,4,9,10-perylenedicarboximide (PTCDI-C8). researchgate.net This ambipolar behavior is crucial for the development of more complex organic circuits. The carrier mobilities in these heterojunction devices are comparable to those of the individual single-channel transistors, suggesting a well-defined interface is key to efficient carrier transport. researchgate.net
| Device Type | Semiconductor(s) | Carrier Mobility (cm²/V·s) | Key Finding |
| p-channel OFET | This compound | Hole: 3.6 x 10⁻³ | Carrier mobility increases with grain size, limited by grain boundaries. researchgate.net |
| Ambipolar OFET | This compound / PTCDI-C8 | Hole: 3.6 x 10⁻³, Electron: 2.7 x 10⁻² | A well-defined heteromolecular interface is essential for improving carrier transport. researchgate.net |
| Interface-engineered OFET | This compound on OTS-SAM | Not specified | Interface modification with OTS-SAM dramatically improves transistor performance. researchgate.net |
Organic Photovoltaics (OPVs) and Solar Cells
The strong absorption of light by this compound, particularly in the near-infrared region, makes it a highly attractive material for organic photovoltaics (OPVs). aip.org A key area of interest is its potential for singlet fission, a process that could significantly enhance the efficiency of solar cells. aip.orgarxiv.orgspringernature.com
Singlet fission is a phenomenon where a singlet exciton (B1674681), generated by the absorption of a single photon, spontaneously splits into two triplet excitons. aip.orgarxiv.org This process has the potential to double the number of charge carriers generated from one photon, thereby overcoming the Shockley-Queisser limit for single-junction solar cells. springernature.com Theoretical studies suggest that crystalline this compound is a promising candidate for intermolecular singlet fission due to its electronic structure and crystal packing. aip.orgarxiv.org Its high stability and narrow optical gap further enhance its suitability for OPV applications. aip.orgarxiv.org
Researchers are actively exploring the use of this compound and its derivatives as either donor or acceptor materials in OPV devices. smolecule.com The ability to tune its electronic properties through chemical modification allows for the optimization of energy level alignment with other materials in the solar cell, which is crucial for efficient charge separation and collection.
Dye-Sensitized Solar Cells (DSSCs) as NIR Sensitizers
This compound-based dyes are being investigated as potential NIR sensitizers for DSSCs. unito.it The synthesis of these dyes involves creating a this compound scaffold and then functionalizing it to improve properties like solubility and to prevent aggregation on the semiconductor surface (e.g., TiO₂). unito.it For instance, introducing bulky substituents like tert-octylphenol can enhance processability and reduce π-π stacking, which can otherwise lead to efficiency losses. unito.it
For a dye to function effectively in a DSSC, its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels must be appropriately aligned with the conduction band of the semiconductor and the redox potential of the electrolyte. unito.it Studies have shown that this compound dyes can be designed to have optimal HOMO and LUMO levels, ensuring efficient electron injection into the semiconductor and subsequent dye regeneration. unito.it
Light-Emitting Diodes (LEDs)
A light-emitting diode (LED) is a semiconductor device that produces light when an electrical current passes through it. lbl.govwikipedia.org Organic LEDs (OLEDs) utilize organic compounds as the emissive layer. wikipedia.org The exceptional photophysical properties of this compound, including its potential for high fluorescence quantum yield, make it a candidate for use in organic light-emitting diodes (OLEDs). rylene-wang.com
While research into this compound-based LEDs is still emerging, its strong electron-donating ability and processability are promising attributes for creating functional components in molecular electronic devices, including LEDs. rylene-wang.com The development of organic light-emitting field-effect transistors (OLETs), which combine the functionalities of a transistor and a light-emitting device, opens up further possibilities for materials like this compound. wikipedia.org
Graphene Nanoribbon (GNR) Development
Graphene nanoribbons (GNRs) are narrow strips of graphene that exhibit semiconductor properties, making them promising for future nanoelectronic devices. researchgate.netrsc.org The properties of GNRs are highly dependent on their width and edge structure, necessitating precise, bottom-up synthesis methods.
This compound as a Building Block for Well-Defined GNRs
This compound serves as a crucial molecular building block in the bottom-up synthesis of structurally well-defined GNRs. rylene-wang.comresearchgate.net This approach allows for precise control over the final structure of the nanoribbon, which is essential for tuning its electronic and optical properties.
One synthetic strategy involves the oxidative cyclodehydrogenation of laterally extended polyphenylene precursors, where this compound units are incorporated. researchgate.net This method has been used to produce GNRs with unprecedented widths and a broad absorption extending into the near-infrared region, with optical band gaps as low as 1.12 eV. researchgate.net
Another approach utilizes this compound as a precursor for filling single-walled carbon nanotubes (SWCNTs). researchgate.net Subsequent heat-induced polymerization and cyclodehydrogenation within the nanotube template lead to the formation of 5-atom-wide armchair GNRs (5-AGNRs). researchgate.net
Furthermore, chemically modified this compound derivatives, such as bis-N-annulated this compound, have been synthesized as processable precursors for p-type GNRs. rylene-wang.com The introduction of nitrogen atoms into the GNR edge structure is expected to significantly influence the electro-optical properties and provide sites for further chemical modification. rylene-wang.com Helically twisted GNRs have also been developed from this compound bisimides, exhibiting strong emissions in the NIR region. acs.orgresearchgate.net
| Precursor | Synthesis Method | Resulting GNR Type | Key Feature |
| Laterally extended polyphenylene with this compound units | Oxidative cyclodehydrogenation | Wide GNRs | Broad absorption into NIR, low optical band gap (1.12 eV). researchgate.net |
| This compound | Encapsulation in SWCNTs and heat treatment | 5-AGNRs | Precision synthesis within a template. researchgate.net |
| Bis-N-annulated this compound | Oxidative coupling and ring fusion | p-type GNRs | Processable precursors with sites for chemical modification. rylene-wang.com |
| This compound bisimides | Multi-step synthesis | Helically twisted GNRs | Strong NIR emission. acs.orgresearchgate.net |
Advanced Functional Materials
Electroactive polymers (EAPs) are materials that change size or shape in response to an electric field, making them suitable for applications like actuators and sensors. wikipedia.org this compound units can be incorporated into polymer backbones to create novel EAPs. Research has demonstrated the cyclodehydrogenation of soluble polyperylene polymers to yield polymers that contain a majority of this compound units. acs.org
These materials are considered important intermediates in the synthesis of poly(peri-naphthalene) (PPN), a structurally perfect GNR that is predicted to be an intrinsic electrical conductor. rylene-wang.comacs.org The conversion of polyperylene to a polythis compound structure represents a key step toward achieving the extended rylene structures necessary for high conductivity. acs.org The primary challenge in creating polymers with even larger rylene units is the increasing rigidity of the polymer backbone, which leads to insolubility. acs.org Nonetheless, the development of this compound-containing polymers opens pathways to new electroactive materials with tailored electronic properties. acs.orgacs.org
Nanoporous materials, such as zeolites and metal-organic frameworks (MOFs), are characterized by nano-scale pores and high surface areas, making them useful for applications in catalysis, separation, and sensing. hidenisochema.comresearchgate.netgrc.org The incorporation of functional molecules like this compound into the channels of these materials can lead to novel hybrid materials with unique properties.
The supramolecular organization of this compound dye molecules within the one-dimensional channels of Zeolite L (ZL) has been studied. unibe.ch In this arrangement, the dye molecules are encapsulated within the zeolite's porous structure, leading to specific interactions and organization that can influence the material's optical and electronic behavior. unibe.ch MOFs, which are constructed from metal ions linked by organic ligands, offer another versatile platform for creating functional nanoporous materials. researchgate.netnih.gov The strategic design of these frameworks allows for the tailoring of pore size and chemical functionality, providing a template for creating advanced materials for various applications. hidenisochema.comrsc.org
The field of molecular electronics aims to use single molecules or thin molecular films as active components in electronic devices. nih.gov this compound's planar, π-conjugated structure and robust stability make it a prime candidate for these applications, particularly in field-effect transistors (FETs). researchgate.netaip.org
Researchers have fabricated and studied this compound-based FETs, which exhibit p-channel transistor behavior. researchgate.netresearchgate.net The performance of these devices is highly sensitive to the molecular ordering and structure of the this compound thin film, especially at the interface with the dielectric layer. aip.org To improve device performance, interface engineering techniques are employed, such as treating the substrate with an octadecyltrichlorosilane (OTS) self-assembled monolayer (SAM). researchgate.netaip.org This surface modification promotes a more ordered, layer-by-layer growth of the this compound film, reducing carrier traps and improving carrier mobility. researchgate.netaip.org Studies have shown that carrier transport in these devices is often limited by grain boundaries, and enhancing the molecular ordering is crucial for improving performance. researchgate.net The development of processable derivatives, such as bis-N-annulated this compound, further enhances its promise for use in molecular devices due to strong electron-donating ability and good processability. rylene-wang.com
Nanoporous Materials
Biomedical Imaging and Theranostics
Photoacoustic imaging is a non-invasive biomedical imaging modality that combines light and sound to visualize structures within the body, offering high resolution and deep tissue penetration. mdpi.com The effectiveness of this technique can be significantly enhanced by using contrast agents that strongly absorb light in the near-infrared (NIR) window (650-900 nm), where tissue autofluorescence and light absorption by endogenous molecules like hemoglobin are minimized. nih.govmdpi.com
This compound derivatives have been strategically developed as superior NIR contrast agents for photoacoustic imaging due to their exceptional photostability and strong NIR absorption. nih.govnih.gov Most organic dyes used for photoacoustic imaging suffer from rapid photobleaching, which limits their use for long-term monitoring. nih.gov In contrast, this compound-based dyes exhibit remarkable stability. nih.govsnmjournals.org
Two notable examples are a dendrimeric this compound molecule, QR-G2-COOH , and a small molecule cationic dye, QR-4PyC4 . nih.govnih.gov Both dyes show significantly higher photostability compared to the FDA-approved dye Indocyanine Green (ICG). nih.gov While ICG's NIR absorbance decreases by 38% after just one hour of light exposure, this compound-based dyes show minimal change even after three days. nih.gov
Ideal photoacoustic contrast agents should have a high molar absorption coefficient and a low fluorescence quantum yield to maximize the conversion of light energy into sound waves. nih.gov this compound-based dendrimers were found to have minimal fluorescence quantum yield, making them efficient generators of photoacoustic signals. nih.gov The QR-G2-COOH dendrimer, in particular, showed the highest photoacoustic amplitude and has surface functional groups available for conjugating targeting molecules or therapeutic agents, highlighting its potential as a nano-platform for theranostics. nih.govnih.gov The small molecule QR-4PyC4 exhibited a high rate of cellular uptake, suggesting its promise as a universal and sensitive photoacoustic contrast agent. nih.gov
| Property | QR-G2-COOH | QR-4PyC4 | Indocyanine Green (ICG) |
|---|---|---|---|
| Structure Type | Dendrimeric Molecule | Small Cationic Molecule | Cyanine Dye |
| Photostability | Very High (minimal change after 3 days of light exposure) | Very High | Low (38% absorbance decrease after 1 hour of light exposure) |
| Fluorescence Quantum Yield | Minimal | Data not specified, but designed for PA imaging | Higher than ideal for PA imaging |
| Cellular Uptake | Lower than QR-4PyC4 | Significantly high | Lower than QR-4PyC4 |
| Potential Application | Nano-platform for theranostics due to functional groups | Universal, sensitive photoacoustic contrast agent | Standard clinical NIR imaging agent |
Self-Assembled Nanomedicines for Targeted Therapies (e.g., Photothermal Therapy)
The unique photophysical properties of this compound and its derivatives, particularly their strong absorption in the near-infrared (NIR) region and high photostability, have positioned them as exceptional candidates for the development of advanced nanomedicines. nih.gov Through the process of self-assembly, this compound-based molecules can be engineered into sophisticated nanostructures for targeted therapies, with a significant focus on photothermal therapy (PTT). acs.orgresearchgate.net PTT is a minimally invasive therapeutic strategy that utilizes photothermal agents to convert light energy into heat, thereby inducing localized hyperthermia and subsequent ablation of cancerous tissues. researchgate.net
Research has demonstrated that derivatives of this compound diimide (QDI) can be functionalized to create amphiphilic molecules that spontaneously self-assemble in aqueous environments to form well-defined nanoparticles. researchgate.net This self-assembly is a crucial step in formulating effective nanomedicines, as it can enhance their stability, bioavailability, and tumor-targeting capabilities. mdpi.com The resulting nano-assemblies can be tailored to exhibit favorable characteristics for therapeutic applications, such as a high photothermal conversion efficiency (PTCE), which is a measure of how effectively a material converts absorbed light into heat. researchgate.net
One notable area of investigation involves the conjugation of QDI with hydrophilic moieties to improve water solubility and biocompatibility, facilitating their use in biological systems. These modifications also allow for the incorporation of targeting ligands that can recognize and bind to specific receptors overexpressed on the surface of cancer cells, leading to more precise and effective treatment. acs.orgacs.org
Detailed Research Findings
Recent studies have highlighted the potential of self-assembled this compound-based nanomedicines in targeted photothermal therapy. A key approach has been the development of functionalized this compound bisimide (QDI) derivatives that can self-assemble into nanoparticles with potent photothermal properties. acs.orgfigshare.com
In one study, a nanomedicine based on a this compound bisimide-mannose conjugate, designated as QDI-Man, was developed. acs.orgacs.org This compound was designed for selective photothermal therapy against breast cancer cells, which often overexpress mannose receptors. acs.orgnih.gov The self-assembly of QDI-Man into nanoparticles was a critical feature, enabling dynamic size regulation that is beneficial for both tumor accumulation and subsequent renal clearance. acs.orgacs.org Upon irradiation with a near-infrared laser, the QDI-Man nano-assemblies exhibited a high photothermal conversion efficiency of 70.14%, leading to effective tumor ablation in mouse models. acs.org A significant advantage of this system is its high renal clearance rate of 80.31 ± 2.85%, which helps to minimize potential long-term toxicity. acs.orgnih.gov
Another investigation focused on a permethyl-β-cyclodextrin-modified this compound bisimide derivative, referred to as QDI-CD. figshare.comacs.orgnih.gov This modification was intended to enhance the water solubility and biocompatibility of the this compound core. figshare.com The resulting QDI-CD molecules were found to be potent photoacoustic and photothermal agents. figshare.comnih.gov After administration, these nanoparticles effectively accumulated in tumor tissues and demonstrated efficient photothermal therapy in mice. figshare.comacs.org Importantly, this derivative also showed favorable metabolic clearance, with a renal clearance efficiency of 67.00 ± 2.37% within 24 hours, highlighting its potential for safe clinical applications. figshare.comacs.orgnih.gov
Furthermore, research into water-soluble quaterrylenediimide (QDI) that self-assembles into nanoparticles (QDI-NPs) has shown promising results. researchgate.net By incorporating polyethylene (B3416737) glycol (PEG) into the QDI structure, the physiological stability and biocompatibility of the resulting nanoparticles were significantly improved. researchgate.net These QDI-NPs displayed intense absorption in the near-infrared spectrum and a high photothermal conversion efficiency of up to 64.7 ± 4%. researchgate.net Their small size of approximately 10 nanometers allowed for sustained retention within deep tumor sites, enhancing their therapeutic effect. researchgate.net
These studies collectively underscore the versatility of this compound-based compounds in creating self-assembled nanomedicines for targeted photothermal therapy. The ability to functionalize the this compound core allows for the fine-tuning of properties such as water solubility, targeting specificity, and clearance profiles, paving the way for the development of highly effective and safe cancer treatments. acs.orgresearchgate.netfigshare.com
| Compound/Nanoparticle | Key Features | Photothermal Conversion Efficiency (PTCE) | Primary Research Finding |
| QDI-Man | Mannose-targeted, self-assembling | 70.14% | Demonstrated selective PTT in breast cancer models with high renal clearance. acs.org |
| QDI-CD | Cyclodextrin-modified, enhanced solubility | Not specified | Acted as an effective PTT agent with good renal clearance. figshare.comacs.org |
| QDI-NPs | PEGylated, high stability | up to 64.7 ± 4% | Showed sustained tumor retention and efficient PTT. researchgate.net |
| Compound/Nanoparticle | Clearance Route | Clearance Efficiency | Timeframe |
| QDI-Man | Renal | 80.31 ± 2.85% | Not specified |
| QDI-CD | Renal-urinary | 67.00 ± 2.37% | 24 hours |
Challenges and Future Directions in Quaterrylene Research
Addressing Solubility and Processability Limitations for Large-Scale Applications
A major obstacle for the practical use of quaterrylene is its inherent poor solubility and processability. researchgate.net The large, planar, and rigid structure of the this compound core promotes strong π-π stacking interactions, leading to aggregation and making it difficult to dissolve in common organic solvents. researchgate.netacs.org This insolubility severely hampers solution-based characterization and fabrication techniques essential for large-scale device manufacturing. acs.orggu.se
To counter this, researchers have developed several strategies:
Introduction of Bulky Substituents: Attaching sterically demanding groups to the this compound core is a common and effective method to disrupt π-π stacking and improve solubility. Examples include:
Alkyl and Aryl Groups: The introduction of tert-butyl or tert-octylphenol substituents has been shown to enhance processability. unito.itcore.ac.uk Bay-alkylation, in particular, introduces a twist in the molecular backbone, which effectively lowers stacking and increases solubility while preserving the core's intrinsic photophysical properties. acs.orggu.sechalmers.seresearchgate.net
Dendritic Groups: Attaching large, branching dendrons, such as NEWKOME dendrons, to the imide positions of this compound derivatives is another approach to improve solubility, especially for creating water-soluble variants. researchgate.net
N-Annulation: The incorporation of nitrogen atoms into the aromatic system, creating N-annulated quaterrylenes, serves a dual purpose. It increases the electron density of the core, facilitating easier oxidative dimerization and cyclization, while the attachment of alkyl groups to the nitrogen atoms significantly improves both solubility and processability. rylene-wang.comthieme-connect.com
Formation of Derivatized Species:
Borylated Derivatives: Direct borylation using an iridium catalyst has been used to create soluble tetra-borylated this compound. beilstein-journals.org This method provides a route to functionalized oligorylenes that can be further modified through cross-coupling reactions. beilstein-journals.org
Oxidative Dications: The formation of oxidative dications can enhance solubility, allowing for characterization techniques like NMR. acs.org
This compound Bisimides: Synthesizing this compound bisimides (QBIs) by introducing imide functional groups provides enhanced chemical and thermal stability. researchgate.net Further functionalization at the bay area of these QBIs with bulky aryl groups can induce a helical twist, leading to high solubility. researchgate.net
The table below summarizes various strategies employed to improve the solubility and processability of this compound.
| Strategy | Substituent/Modification | Key Findings | Reference(s) |
| Steric Hindrance | Bay-alkylation (e.g., dihexyl groups) | Introduces a twist to the aromatic core, reducing π-π stacking and enabling solution-based studies. | acs.orggu.se |
| Peripheral tert-butyl and core triflate groups | Yields a soluble, core-twisted this compound derivative. | core.ac.uk | |
| Tert-octylphenol substituents | Improves processability for applications like dye-sensitized solar cells. | unito.it | |
| Heteroatom Incorporation | N-Annulation with alkyl chains | Increases solubility in common organic solvents like CHCl3, THF, and toluene. | rylene-wang.comthieme-connect.com |
| Derivatization | Direct C-H Borylation | Forms soluble tetra-borylated this compound, offering a pathway to further functionalization. | beilstein-journals.org |
| Imide Functionalization | N,N'-bis(2,6-diisopropylphenyl)-quaterrylene-3,4:13,14-tetracarboximide shows excellent thermal and chemical stability. | researchgate.net |
Enhancing Performance through Rational Crystal Engineering and Supramolecular Design
The performance of this compound in solid-state devices is critically dependent on its molecular packing in the crystalline state. acs.org Therefore, controlling the crystal structure through rational design is a key area of research for enhancing its electronic and photophysical properties.
Crystal Packing and its Influence: Unsubstituted this compound typically crystallizes in a sandwich-herringbone (SHB) packing motif. acs.orgaip.org This structure, which involves dimeric interactions, can be detrimental to charge transport as the dimers may act as charge traps. acs.org It has been proposed that transitioning from the SHB packing to a monomeric herringbone (HB) packing could significantly improve performance, particularly for applications like singlet fission (SF). acs.orgaip.org The HB structure, seen in high-performance semiconductors like pentacene (B32325), is believed to facilitate better electronic coupling and charge mobility. acs.org
Supramolecular Engineering: Beyond individual crystal packing, the self-assembly of this compound derivatives into larger supramolecular structures offers another avenue for performance enhancement.
J-Aggregates: Bay-alkylated quaterrylenes have been shown to form J-aggregates in certain solvents. acs.orgresearchgate.net These aggregates exhibit superradiance, a phenomenon where the collective emission of the assembled molecules leads to a significant increase in the radiative rate constant. acs.org This is particularly promising for developing highly emissive near-infrared (NIR) materials. acs.orgresearchgate.net
Chiral Architectures: By introducing sterically bulky groups to create a twisted backbone, conformationally stable chiral this compound bisimide derivatives can be synthesized. researchgate.netacs.org These chiral molecules can self-assemble into enantiopure superhelical structures, leading to a strong chiroptical response in the NIR region due to J-type excitonic coupling. researchgate.netacs.org This precise control over the supramolecular arrangement is crucial for developing next-generation photonic materials. researchgate.net
Selective Adsorption: this compound-based amphiphiles have been designed to selectively interact with and solubilize specific types of single-walled carbon nanotubes (SWNTs). nih.gov Specifically, a this compound amphiphile demonstrated preferential solubilization of zigzag SWNTs, a result attributed to optimized π-π stacking interactions between the this compound core and the nanotube's graphene structure. nih.gov
The following table highlights key findings in the crystal and supramolecular engineering of this compound.
| Design Approach | System | Key Outcome | Significance | Reference(s) |
| Crystal Engineering | Unsubstituted this compound | Typically forms a sandwich-herringbone (SHB) packing, which may limit performance. | Transitioning to herringbone (HB) packing is a key goal to enhance charge transport and singlet fission. | acs.orgaip.org |
| Supramolecular Design | Bay-alkylated this compound | Forms superradiant J-aggregates in specific solvents (e.g., 1,1,2,2-tetrachloroethane). | Leads to a four-fold increase in emission efficiency compared to the monomer, overcoming the energy gap law for NIR emitters. | acs.orgresearchgate.net |
| Chiral Supramolecular Assembly | Bay-arylated this compound Bisimide | Self-assembles into enantiopure, fourfold stranded superhelices. | Achieves strong J-type excitonic coupling and a high absorption dissymmetry factor in the NIR region. | researchgate.netacs.org |
| Selective Recognition | This compound-based Amphiphile | Selectively solubilizes zigzag single-walled carbon nanotubes. | Demonstrates precise molecular recognition based on π-π stacking, useful for nanotube separation. | nih.gov |
Exploration of Novel Functionalization and Derivatization Routes
The development of new synthetic methods to modify the this compound core is fundamental to overcoming its limitations and tuning its properties for specific applications. Research focuses on creating derivatives that are not only soluble but also possess tailored electronic and optical characteristics.
Direct C-H Borylation: A significant advancement is the direct, iridium-catalyzed borylation of the this compound core. beilstein-journals.org While the yield for this compound is low due to its poor solubility, this method successfully produces a soluble tetra-borylated product. beilstein-journals.org This is a crucial development as the borylated sites serve as versatile handles for subsequent cross-coupling reactions, opening a pathway to a wide array of previously inaccessible functionalized quaterrylenes. beilstein-journals.org
N-Annulation: The synthesis of bis-N-annulated this compound represents an efficient route toward processable derivatives. rylene-wang.comthieme-connect.com This method involves an oxidative coupling and ring fusion of N-annulated perylene (B46583) precursors. The resulting molecule exhibits good solubility and strong electron-donating character, making it a promising component for molecular electronic devices. rylene-wang.com
Bay-Region Functionalization: The bay regions of the rylene core are chemically reactive and are prime targets for functionalization.
Arylation and Twisting: Introducing multiple aryl groups into the bay positions of this compound bisimides (QBIs) induces significant steric strain, forcing the planar backbone into a helically twisted conformation. researchgate.net This "strain-induced twist" not only ensures high solubility but also creates stable atropo-enantiomers with strong NIR emission. researchgate.net
Core-Anchored Groups: A facile synthetic route using H₂O₂ as an oxidant allows for the preparation of this compound derivatives with peripheral tert-butyl groups for solubility and core-anchored triflate (OTf) groups. core.ac.uk The steric hindrance from the OTf groups in the central bay position forces a strong deformation of the core, resulting in a twisted geometry with unique photophysical properties, such as NIR phosphorescence. core.ac.uk
Synthesis of Imide Derivatives: The synthesis of this compound diimides and bisimides is a key strategy for creating stable and functional materials. N,N'-bis(2,6-diisopropylphenyl)-quaterrylene-3,4:13,14-tetracarboximide has been synthesized and shown to have excellent thermal and chemical stability, making it suitable as a NIR colorant. researchgate.net These imide derivatives are also crucial building blocks for creating the complex, twisted structures used in supramolecular assembly. researchgate.netresearchgate.net
Development of Predictive Theoretical Models for Complex this compound Systems
Theoretical and computational chemistry plays a vital role in understanding the complex electronic structure of this compound and in predicting the properties of its derivatives. These models guide experimental efforts by identifying promising candidates for synthesis and application.
Predicting Singlet Fission (SF) Potential: Many-body perturbation theory, specifically using the GW approximation and the Bethe-Salpeter equation (GW-BSE), has been employed to investigate the potential for intermolecular SF in crystalline this compound. aip.orgarxiv.orgaip.org These high-level calculations help determine key parameters like the singlet-triplet energy gap (E(S₁)-2E(T₁)) and the charge-transfer (CT) character of the singlet exciton (B1674681). arxiv.orgspringernature.com Based on these descriptors, crystalline this compound has been identified as a highly promising candidate for SF-based solar cells, ranking closely behind pentacene and monoclinic rubrene (B42821). aip.orgarxiv.orgspringernature.com
Modeling Electronic and Optical Spectra: Time-dependent density functional theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra of this compound and its ions. astrochemistry.org These calculations provide insights into excitation energies, oscillator strengths, and state symmetries, showing good agreement with experimental data from matrix-isolation spectroscopy. astrochemistry.org Exciton theory, which treats the molecule as a system of interacting naphthalene (B1677914) units, offers a physical interpretation of the electronic transitions. astrochemistry.org
Guiding Molecular Design: Theoretical models are used to predict how chemical modifications will affect photophysical properties. For instance, calculations have shown that for unsubstituted this compound, the lowest excited state is a "dark" state, leading to weak fluorescence. researchgate.net However, theoretical studies predict that introducing heteroatom bridges (X-annulation) can alter the ordering of the excited states, making the lowest excited state optically active and thus restoring strong fluorescence in the red and NIR regions. researchgate.netaip.org
Understanding Structural Effects: DFT calculations are used to understand the geometric structure of complex derivatives. For example, in a core-twisted this compound with triflate substituents, calculations confirmed the strong deformation of the central perylene core observed in X-ray analysis. core.ac.uk These models can also predict how different crystal packing motifs influence intermolecular electronic coupling and, consequently, material performance. arxiv.orgaip.org
The table below presents a selection of theoretical methods and their applications in this compound research.
| Theoretical Method | Property Investigated | Key Prediction/Finding | Reference(s) |
| GW Approximation + Bethe-Salpeter Equation (GW-BSE) | Singlet Fission Potential | Crystalline this compound is a promising candidate for intermolecular singlet fission due to favorable energy alignment and charge-transfer character. | aip.orgarxiv.orgresearchgate.net |
| Time-Dependent Density Functional Theory (TD-DFT) | Electronic Absorption Spectra | Accurately predicts excitation energies and state symmetries for neutral and ionized this compound. | astrochemistry.org |
| CASSCF/CASPT2 and MRCI/ZINDO | Fluorescence Properties | Predicts a dark lowest excited state for unsubstituted this compound, but strong emission for heteroatom-annulated derivatives. | researchgate.netaip.org |
| DFT (e.g., B3LYP, CAM-B3LYP) | Molecular Geometry & NLO Properties | Confirms strong core deformation in sterically hindered derivatives and predicts large second hyperpolarizability values. | core.ac.uk |
Integration of this compound into Next-Generation Organic Devices and Hybrid Materials
The unique optoelectronic properties of this compound and its derivatives make them highly attractive for a range of advanced applications, from energy conversion to molecular electronics.
Organic Photovoltaics (OPVs) and Solar Cells: this compound is a prime candidate for applications in photovoltaics due to its high stability and narrow optical gap, which allows for absorption in the near-infrared (NIR) region. aip.org
Singlet Fission (SF) Solar Cells: The most exciting prospect is its use in SF-based solar cells. SF is a process where one high-energy singlet exciton splits into two lower-energy triplet excitons, potentially bypassing the Shockley-Queisser limit and dramatically increasing solar cell efficiency. aip.orgarxiv.org Theoretical studies strongly support this compound's potential as an efficient solid-state SF material. arxiv.orgspringernature.com
Dye-Sensitized Solar Cells (DSSCs): this compound-based dyes are being developed as NIR sensitizers for DSSCs. unito.it These cells are promising for applications like building-integrated photovoltaics due to their potential for transparency and low-cost production. unito.it
Organic Field-Effect Transistors (OFETs): The charge transport properties of this compound are being explored in OFETs. Thin films of this compound have been shown to exhibit p-channel transistor behavior. researchgate.net The performance of these devices is highly dependent on the thin film's crystalline structure and morphology, which can be controlled by deposition conditions and surface engineering. researchgate.netresearchgate.net
Hybrid Materials: Integrating this compound with inorganic materials creates hybrid systems with synergistic properties.
This compound on Surfaces: The self-assembly of this compound molecules on surfaces like gold (Au(111)) and silver (Ag(111)) is being studied to create ordered molecular layers for nanoelectronics. researchgate.netmpg.de
Pigment@Metal Oxide Hybrids: There is growing interest in creating hybrid materials by combining organic pigments like rylenes with metal oxides such as TiO₂. yerun.euacs.org These materials could find use in photocatalysis, sensors, and photovoltaics, combining the optical properties of the dye with the stability and electronic properties of the inorganic component. yerun.eubsz-bw.de
Photonics and Nonlinear Optics: Core-twisted this compound derivatives have been found to exhibit very large third-order nonlinear optical (NLO) properties, specifically high second hyperpolarizability values. core.ac.uk This, combined with their NIR phosphorescence, makes them appealing materials for future photonic applications. core.ac.uk
Q & A
Basic Research Questions
Q. What established methods are used to synthesize Quaterrylene, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as Diels-Alder cycloaddition or pyrolysis of precursor compounds. Key variables include temperature (e.g., 250–400°C for pyrolysis), solvent polarity, and catalyst selection (e.g., Lewis acids like AlCl₃). Yield optimization requires systematic variation of these parameters, followed by purification via column chromatography or sublimation. Purity is assessed using HPLC (≥98% purity threshold) and NMR spectroscopy (e.g., absence of proton signals from byproducts). For reproducibility, document reaction conditions in triplicate and cross-validate with mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
